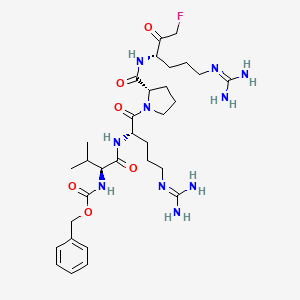

Z-Vrpr-fmk

Descripción

Propiedades

Fórmula molecular |

C31H49FN10O6 |

|---|---|

Peso molecular |

676.8 g/mol |

Nombre IUPAC |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(3S)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C31H49FN10O6/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38)/t21-,22-,23-,25-/m0/s1 |

Clave InChI |

DYQKGOBRZWMAHV-LCXINAFSSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |

SMILES canónico |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Foundational & Exploratory

Z-Vrpr-fmk as a MALT1 Paracaspase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein and cysteine protease that plays a pivotal role in the activation of lymphocytes.[1][2] As a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, MALT1 is essential for NF-κB activation following antigen receptor stimulation.[2][3] Its proteolytic, or paracaspase, activity is crucial for cleaving and inactivating negative regulators of the NF-κB pathway, thereby amplifying pro-survival signals. Aberrant, constitutive MALT1 activity is a hallmark of certain lymphoid malignancies, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it a compelling therapeutic target.[4][5][6]

Z-Vrpr-fmk (Z-Val-Arg-Pro-Arg-fluoromethylketone) is a selective, cell-permeable, and irreversible peptide-based inhibitor of MALT1.[5][7][8] The fluoromethylketone (fmk) warhead forms a covalent bond with the active site cysteine (Cys464) of MALT1, effectively blocking its proteolytic function.[8] This technical guide provides an in-depth overview of this compound as a MALT1 inhibitor, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action within cellular signaling pathways.

Mechanism of Action and Signaling Pathways

MALT1 functions as both a scaffold protein and a protease. Upon B-cell receptor (BCR) or T-cell receptor (TCR) engagement, Protein Kinase C (PKC) phosphorylates CARMA1 (also known as CARD11), leading to a conformational change that allows the recruitment of BCL10 and MALT1 to form the CBM complex. This complex then recruits TRAF6, an E3 ubiquitin ligase, which catalyzes the K63-linked polyubiquitination of itself and other targets, leading to the activation of the IKK complex and subsequent canonical NF-κB signaling.

The paracaspase activity of MALT1 enhances and sustains NF-κB activation by cleaving and inactivating several negative regulators, including A20 (TNFAIP3), RelB, and CYLD.[8][9][10] this compound directly inhibits this proteolytic function. By binding to the active site, it prevents the cleavage of these substrates, thereby dampening the sustained NF-κB signaling required for the survival and proliferation of MALT1-dependent cancer cells.[4][11]

Caption: MALT1-dependent NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays. This data is crucial for determining effective experimental concentrations and for comparing its activity with other inhibitors.

| Parameter | Assay Type | System | Value | Reference |

| IC50 | Fluorogenic Assay | Recombinant MALT1 | 11 nM | [12] |

| Ki | Biochemical Assay | Recombinant LZ-MALT1 | ~50-100 nM | [7][8] |

| Effective Conc. | Cell Viability Assay | ABC-DLBCL Cell Lines (e.g., OCI-Ly3, HBL-1) | 50-75 µM | [4][6][11][13] |

| Effective Conc. | Substrate Cleavage Assay | ABC-DLBCL Cell Lines | 50 µM | [6][10] |

| Effective Conc. | NF-κB Reporter Assay | HBL-1 Cells | 50 µM | [6] |

Note: The high micromolar concentrations required in cell-based assays compared to the nanomolar biochemical potency are attributed to the poor cell permeability of the peptide-based inhibitor.[8]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of MALT1 inhibition by this compound. Below are summaries of key experimental protocols.

In Vitro MALT1 Fluorogenic Protease Assay

This assay directly measures the enzymatic activity of recombinant MALT1 and its inhibition by compounds like this compound.

Principle: A fluorogenic peptide substrate containing the MALT1 recognition sequence (e.g., Ac-LRSR-AMC) is cleaved by active MALT1, releasing a fluorescent group (AMC) that can be quantified.

Methodology:

-

Reagents: Recombinant human MALT1, MALT1 assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5), fluorogenic MALT1 substrate, this compound.[3]

-

Procedure: a. Pre-incubate recombinant MALT1 at 37°C for 30 minutes to ensure activation.[3][14] b. Prepare serial dilutions of this compound in assay buffer. c. In a 96-well black microplate, add the MALT1 enzyme to wells containing either vehicle (DMSO) or varying concentrations of this compound. d. Initiate the reaction by adding the fluorogenic substrate. e. Immediately measure the increase in fluorescence over time using a microplate reader (e.g., Excitation: 355-360 nm, Emission: 460 nm).[1][2][3]

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro MALT1 fluorogenic protease assay.

Cellular MALT1 Substrate Cleavage Assay (Western Blot)

This assay verifies the inhibition of MALT1 protease activity within a cellular context by observing the cleavage status of its known substrates.

Principle: In cells with active MALT1 (e.g., ABC-DLBCL lines), substrates like RelB or CYLD are constitutively cleaved.[6][9][10] Treatment with this compound prevents this cleavage. The full-length and cleaved forms of the substrate can be detected by Western blot.

Methodology:

-

Cell Culture: Culture MALT1-dependent cells (e.g., HBL-1, TMD8, OCI-Ly3) to the desired density.[6]

-

Treatment: Treat cells with vehicle (DMSO) or this compound (e.g., 50 µM) for a specified duration (e.g., 8-48 hours).[6][9]

-

Lysis: a. Harvest and wash cells with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15] c. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).[15]

-

Western Blot: a. Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. b. Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.[16] d. Incubate the membrane with a primary antibody specific for a MALT1 substrate (e.g., anti-RelB or anti-CYLD) overnight at 4°C.[16] e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an ECL substrate and an imaging system.[16]

-

Data Analysis: Compare the ratio of cleaved substrate to full-length substrate in treated versus untreated samples. A decrease in the cleaved form indicates MALT1 inhibition.

Cell Viability and Proliferation Assays

These assays determine the cytotoxic and cytostatic effects of MALT1 inhibition on cancer cell lines.

Principle: MALT1-dependent cells, like those of ABC-DLBCL, require MALT1 activity for survival and proliferation.[4][11] Inhibition by this compound leads to decreased cell viability and growth, which can be measured using various methods.

Methodology (MTT Assay Example):

-

Cell Seeding: Seed DLBCL cells (e.g., 106 cells/ml) in a 96-well plate.[11]

-

Treatment: Add serial dilutions of this compound or vehicle control to the wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 48-96 hours or up to 7 days).[4][13]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[17]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.[17]

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate the GI50 (concentration causing 50% growth inhibition).

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | NF-kappaB inhibitor | Hello Bio [hellobio.com]

- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MALT1 protease activation triggers acute disruption of endothelial barrier integrity via CYLD cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. origene.com [origene.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Z-VAD-FMK: A Technical Guide to its Effects on Diffuse Large B-cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent type of non-Hodgkin lymphoma, characterized by its aggressive nature and heterogeneous clinical outcomes. A significant factor contributing to therapeutic resistance in DLBCL is the evasion of apoptosis, or programmed cell death. The caspase family of proteases are central executioners of apoptosis. Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It serves as a critical research tool to investigate caspase-dependent signaling pathways. This technical guide provides an in-depth overview of the role of caspases in DLBCL and the utility of Z-VAD-FMK in elucidating these mechanisms. While direct quantitative data on the effects of Z-VAD-FMK alone on DLBCL cell lines is limited in publicly available literature, its application in conjunction with other therapeutic agents has been instrumental in confirming caspase-dependent mechanisms of action.

Data Presentation

The primary application of Z-VAD-FMK in the context of DLBCL research is to chemically inhibit caspase activity to determine if the cytotoxic effects of a novel compound are mediated through caspase-dependent apoptosis. Therefore, quantitative data typically showcases the reversal of an effect by Z-VAD-FMK, rather than its direct dose-response. The following tables represent a synthesis of findings where Z-VAD-FMK was used as a control.

Table 1: Reversal of Drug-Induced Apoptosis in B-cell Lymphoma by Z-VAD-FMK

| Cell Line | Inducing Agent | Concentration of Inducing Agent | Concentration of Z-VAD-FMK | Effect of Inducing Agent (% Apoptosis) | Effect of Inducing Agent + Z-VAD-FMK (% Apoptosis) | Reference |

| DB | GA-DM | 30 µM | 50 µM | Significant increase in cell death | Cell death significantly reversed | |

| Toledo | GA-DM | 30 µM | 50 µM | Significant increase in cell death | Cell death significantly reversed | |

| A20 | GA-DM | 30 µM | 50 µM | Significant increase in cell death | No significant reversal of cell death |

GA-DM is a natural triterpenoid. This data indicates that in DB and Toledo cell lines, GA-DM induces caspase-dependent apoptosis, whereas in the A20 cell line, it likely induces cell death through a caspase-independent pathway.

Table 2: Inhibition of Caspase Activity in B-cell Lymphoma Cell Lines

| Cell Line | Treatment | Z-VAD-FMK Concentration | Caspase-3/7 Activity (Relative Luminescence Units) | % Inhibition of Caspase Activity | Reference |

| DB | GA-DM (20 µM) | 50 µM | Baseline vs. Increased | Significant | |

| Toledo | GA-DM (20 µM) | 50 µM | Baseline vs. Increased | Significant | |

| A20 | GA-DM (20 µM) | 50 µM | Baseline vs. Increased | Not significant |

This table illustrates how Z-VAD-FMK is used to confirm that an increase in caspase activity is responsible for the observed apoptosis. The specific level of inhibition is often presented graphically in the source literature.

Experimental Protocols

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This is a widely used flow cytometry-based assay to detect apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is bound by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

-

DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly10)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Apoptosis-inducing agent

-

Z-VAD-FMK (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed DLBCL cells in a 6-well plate at a density of 1 x 10^6 cells/mL and incubate overnight.

-

Pre-treatment with Z-VAD-FMK: Pre-incubate a subset of cells with Z-VAD-FMK (a typical concentration is 20-50 µM) for 1-2 hours. An equivalent volume of DMSO should be added to the control and inducing agent-only wells.

-

Induction of Apoptosis: Add the apoptosis-inducing agent to the designated wells (with and without Z-VAD-FMK) and incubate for the desired time period (e.g., 24-48 hours).

-

Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

Caspase Activity Assay

This assay quantifies the activity of specific caspases (e.g., caspase-3/7, -8, -9) using a luminogenic or fluorogenic substrate.

Materials:

-

DLBCL cell lines

-

White-walled 96-well plates

-

Apoptosis-inducing agent

-

Z-VAD-FMK

-

Caspase-Glo® Assay Kit (Promega) or similar

Procedure:

-

Cell Seeding: Seed DLBCL cells in a white-walled 96-well plate at a density of 2 x 10^4 cells/well.

-

Treatment: Add the apoptosis-inducing agent with and without pre-treatment with Z-VAD-FMK. Include appropriate controls (untreated and DMSO vehicle).

-

Incubation: Incubate for the desired time.

-

Assay Reagent Addition: Add the Caspase-Glo® reagent to each well and mix.

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Reading: Measure the luminescence using a plate reader. The light output is proportional to the caspase activity.

Signaling Pathways and Experimental Workflow

Apoptosis Signaling Pathways in DLBCL

Experimental Workflow

Conclusion

Z-VAD-FMK is an indispensable tool for researchers in the field of DLBCL. While it is not a therapeutic agent itself, its utility in dissecting the molecular mechanisms of apoptosis is unparalleled. By effectively and irreversibly inhibiting a broad range of caspases, Z-VAD-FMK allows for the definitive determination of whether a novel therapeutic compound exerts its cytotoxic effects through a caspase-dependent apoptotic pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the design and interpretation of experiments aimed at understanding and overcoming apoptosis evasion in Diffuse Large B-cell Lymphoma. Further research is warranted to generate specific quantitative data on the direct effects of Z-VAD-FMK on various DLBCL subtypes, which would further enhance its utility as a benchmark control in drug development.

Investigating the Function of MALT1 Using Z-Vrpr-fmk: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: MALT1 Inhibition by Z-Vrpr-fmk

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in the activation of lymphocytes and the survival of certain cancer cells, particularly Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][2] MALT1 possesses both scaffolding and proteolytic (paracaspase) functions. Its protease activity is a key driver of NF-κB signaling, a pathway essential for the proliferation and survival of these cancer cells.[2][3]

This compound is a selective, cell-permeable, and irreversible tetrapeptide inhibitor of MALT1's proteolytic activity.[4] By covalently binding to the active site of MALT1, this compound effectively blocks the cleavage of MALT1 substrates, thereby inhibiting downstream NF-κB activation and inducing cell cycle arrest and apoptosis in MALT1-dependent cancer cells.[2][5] This makes this compound an invaluable tool for investigating the physiological and pathological roles of MALT1's enzymatic function.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting MALT1 activity and its effects on cancer cell lines.

Table 1: In Vitro Inhibition of MALT1 Activity by this compound

| Assay Type | IC50 | Reference |

| Fluorogenic MALT1 Assay | 0.011 µM | [6] |

Table 2: Cellular Effects of this compound on ABC-DLBCL Cell Lines

| Cell Line | Assay Type | Concentration | Effect | Reference |

| HBL-1, TMD8, OCI-Ly3, OCI-Ly10 | Proliferation Assay | 50 µM | Inhibition of proliferation | [7] |

| OCI-Ly3, HBL1, OCI-Ly10 | Cytokine Secretion (IL-6) | 75 µM | Significant inhibition | [1] |

| OCI-Ly3, U2932, OCI-Ly10 | Cytokine Secretion (IL-10) | 75 µM | Sensitive to inhibition | [1] |

| ABC-DLBCL cell lines | Viability Assay (Annexin V/PI) | 75 µM | Decreased cell viability | [1] |

| ABC-DLBCL cell lines | Proliferation Assay (CFSE) | 75 µM | Impaired proliferation | [1] |

| HBL-1 | NF-κB Reporter Assay | 50 µM | Reduction in NF-κB activity | [8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments to investigate MALT1 function using this compound.

Fluorogenic MALT1 Activity Assay

This assay measures the enzymatic activity of MALT1 by quantifying the cleavage of a fluorogenic substrate.

Materials:

-

Cells (e.g., Jurkat T-cells, ABC-DLBCL cell lines)

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

-

This compound (50 µM for negative control)

-

Cellular Lysis Buffer (e.g., RIPA buffer)

-

MALT1 Antibody

-

Protein G Sepharose beads

-

MALT1 Cleavage Buffer

-

Fluorogenic substrate (e.g., Ac-LRSR-AMC)

-

384-well assay plate

-

Plate reader with fluorescence detection (360 nm excitation, 460 nm emission)

Procedure:

-

Cell Stimulation: Plate 2.5 x 10^6 cells and stimulate with PMA (200 ng/ml) and Ionomycin (300 ng/ml) for 30 minutes to activate MALT1. For a negative control, pre-incubate cells with 50 µM this compound for 3-6 hours prior to stimulation.[9]

-

Cell Lysis: Pellet the cells and lyse them in 500 µl of cellular lysis buffer on a rotator for 20 minutes at 4°C.[9]

-

Immunoprecipitation:

-

Cleavage Reaction:

-

Measurement: Incubate the plate at 30°C for 30 minutes and measure the fluorescence at 360 nm excitation and 460 nm emission over 90 minutes.[9]

Western Blot Analysis of MALT1 Substrate Cleavage

This method is used to detect the cleavage of MALT1 substrates, such as BCL10 and A20, as an indicator of MALT1 activity.

Materials:

-

ABC-DLBCL cell lines

-

This compound (75 µM)

-

Lysis buffer (e.g., Triton X-100 buffer)

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against BCL10, A20, MALT1, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture ABC-DLBCL cells in the presence or absence of 75 µM this compound for the desired time (e.g., 48 hours).[1]

-

Protein Extraction: Lyse the cells in Triton X-100 buffer and determine the protein concentration.[1][4]

-

SDS-PAGE and Transfer: Separate 80 µg of total protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[4]

-

Immunoblotting:

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Look for the appearance of cleaved fragments of BCL10 (BCL10Δ5) and A20 (A20p37) in untreated cells and their reduction in this compound-treated cells.[1]

Cell Viability and Proliferation Assays

These assays determine the effect of MALT1 inhibition on the survival and growth of cancer cells.

a) Annexin V and Propidium Iodide (PI) Staining for Apoptosis

Materials:

-

DLBCL cells

-

This compound (75 µM)

-

Annexin V-FITC and PI staining kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed 10^6 cells/ml in a 96-well plate and treat with or without 75 µM this compound.[1]

-

Staining: At desired time points, harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[1]

b) CFSE Staining for Proliferation

Materials:

-

DLBCL cells

-

This compound (75 µM)

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

Flow cytometer

Procedure:

-

Cell Labeling: Label the cells with CFSE according to the manufacturer's protocol.

-

Cell Treatment: Culture the CFSE-labeled cells with or without 75 µM this compound.[1]

-

Analysis: At different time points, analyze the cells by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the tracking of cell proliferation.[1]

c) MTT Assay for Cell Viability

Materials:

-

DLBCL cells

-

This compound (50 µM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with 50 µM this compound for the desired duration (e.g., up to 7 days).[5][10]

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[10]

-

Solubilization: Add solubilization solution to dissolve the formazan crystals.[10]

-

Measurement: Read the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.[10]

Immunoprecipitation of the CBM Complex

This technique is used to isolate the CARD11-BCL10-MALT1 (CBM) complex and analyze its composition.

Materials:

-

DLBCL cell lines

-

Lysis buffer

-

Antibody against BCL10

-

Protein A/G beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies against CARD11, BCL10, and MALT1

Procedure:

-

Cell Lysis: Lyse the cells and pre-clear the lysate to reduce non-specific binding.[11]

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-BCL10 antibody.[12]

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against CARD11, BCL10, and MALT1 to confirm the co-precipitation of the CBM complex components.[12]

Visualizing MALT1 Signaling and Experimental Logic

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving MALT1 and the logical workflow for investigating its function with this compound.

References

- 1. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on Z-VAD-FMK Target Validation in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3] It functions by binding to the catalytic site of most caspases, a family of cysteine proteases that are central to the execution of apoptosis (programmed cell death).[1][4][5] In cancer research, Z-VAD-FMK serves as a critical tool for validating whether a novel therapeutic agent induces cell death through a caspase-dependent apoptotic pathway. By inhibiting caspases, Z-VAD-FMK can block apoptosis, and observing this blockade in the presence of a new drug provides strong evidence for the drug's mechanism of action.[4] This guide provides a comprehensive overview of the use of Z-VAD-FMK for target validation in oncology, complete with experimental protocols and quantitative data.

Mechanism of Action

Caspases are synthesized as inactive zymogens and, upon receiving an apoptotic signal, undergo proteolytic cleavage to become active.[5] There are two primary pathways for caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[6][7][8] The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of initiator caspase-8.[6][8] The intrinsic pathway is triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of initiator caspase-9.[5][6] Both pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][7]

Z-VAD-FMK, due to its peptide structure resembling the caspase cleavage site and the presence of a fluoromethylketone (FMK) group, irreversibly binds to the active site of caspases, thereby preventing them from cleaving their substrates.[4] This inhibitory action blocks the entire downstream apoptotic cascade.

Target Validation in Cancer Research

A key goal in the development of new anticancer drugs is to understand their precise mechanism of action. Many chemotherapeutic agents aim to induce apoptosis in cancer cells. Z-VAD-FMK is an invaluable tool for determining if a drug's cytotoxic effect is indeed mediated by caspase-dependent apoptosis.

The core principle of this validation is straightforward: if a drug kills cancer cells by activating caspases, then co-treatment with Z-VAD-FMK should rescue the cells from death. This "reversal-of-phenotype" experiment is a cornerstone of mechanistic studies in cancer drug discovery.

However, it is important to note that Z-VAD-FMK can also induce necroptosis, a form of programmed necrosis, by inhibiting caspase-8.[9][10] This can be a confounding factor, and therefore, it is often necessary to assess markers of both apoptosis and necroptosis.

Quantitative Data on Z-VAD-FMK Usage

The effective concentration of Z-VAD-FMK can vary depending on the cell line and the experimental conditions. Below is a summary of concentrations used in various cancer research contexts.

| Cell Line | Inducing Agent | Z-VAD-FMK Concentration | Observed Effect | Reference |

| Human Granulosa Cell Lines (GC1a, HGL5, COV434) | Etoposide (50 µg/ml) | 50 µM | Protected granulosa cells from etoposide-induced cell death. | [11] |

| Human Hepatocellular Carcinoma (HepG2) | Tanshinone IIA (5 or 10 µg/ml) | 20 µM | Recovered RIP1 expression reduced by Tanshinone IIA. | [12] |

| Human Promyelocytic Leukemia (HL60) | Camptothecin | 50 µM | Abolished apoptotic morphology and blocked DNA fragmentation. | [13] |

| Human Monocytic Leukemia (THP.1) | N/A | 10 µM | Inhibited apoptosis and processing of CPP32 (caspase-3). | [13] |

| Jurkat T-cells | N/A | 10 µM | Inhibited processing of CPP32 (caspase-3). | [13] |

| Mouse Macrophage-like (J774A.1, RAW264.7) | N/A | Not specified | Induced autophagy and necrotic cell death. | [14][15] |

| Mouse Cortical Neurons | Staurosporine | Not specified | Attenuated staurosporine-induced apoptosis. | [16] |

| Pancreatic Cancer Cells (T3M-4) | 9-cis-retinoic acid (500 nM) | 50 µM | Inhibited DNA fragmentation. | [17] |

Experimental Protocols

Apoptosis Induction and Inhibition Assay

This protocol is designed to determine if a test compound induces caspase-dependent apoptosis.

a. Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

Z-VAD-FMK (20 mM stock in DMSO)[1]

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Flow cytometer

b. Methodology:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[9]

-

Prepare four experimental groups:

-

Vehicle control (e.g., DMSO)

-

Test compound alone

-

Z-VAD-FMK alone (e.g., 20-50 µM)

-

Test compound + Z-VAD-FMK (pre-treat with Z-VAD-FMK for 30 minutes to 1 hour before adding the test compound)[12]

-

-

Incubate the cells for a predetermined time (e.g., 24-48 hours), based on the known kinetics of the test compound.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

-

Analyze the cells by flow cytometry.

c. Interpretation of Results:

-

Apoptosis: An increase in the Annexin V-positive/PI-negative and Annexin V-positive/PI-positive populations in the test compound group compared to the vehicle control.

-

Target Validation: A significant reduction in the apoptotic populations in the "Test compound + Z-VAD-FMK" group compared to the "Test compound alone" group.

Western Blot for Caspase Cleavage

This protocol provides direct evidence of caspase activation.

a. Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

Z-VAD-FMK

-

RIPA buffer with protease inhibitors

-

Primary antibodies against pro-caspase-3, cleaved caspase-3, PARP, and cleaved PARP.

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

b. Methodology:

-

Treat cells in larger culture dishes (e.g., 6-well plates) with the same experimental groups as in the apoptosis assay.

-

After the incubation period, lyse the cells in RIPA buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

c. Interpretation of Results:

-

Caspase Activation: A decrease in the pro-caspase-3 band and an increase in the cleaved caspase-3 band in the "Test compound alone" group. Similarly, an increase in the cleaved PARP band (a substrate of caspase-3) will be observed.

-

Target Validation: The absence or significant reduction of cleaved caspase-3 and cleaved PARP bands in the "Test compound + Z-VAD-FMK" group compared to the "Test compound alone" group.

Visualizations

Signaling Pathways

Caption: Z-VAD-FMK inhibits both extrinsic and intrinsic apoptotic pathways.

Experimental Workflow

Caption: Workflow for validating caspase-dependent apoptosis.

Logical Relationship

Caption: Distinguishing cell death pathways using Z-VAD-FMK.

Conclusion

Z-VAD-FMK is an indispensable reagent in cancer research for the validation of caspase-dependent apoptosis as a mechanism of action for novel therapeutic agents. By following rigorous experimental protocols and carefully interpreting the results, researchers can gain crucial insights into the molecular pathways targeted by their compounds. The ability to confirm or refute the involvement of caspases is a critical step in the preclinical development of new and effective cancer therapies.

References

- 1. Caspase Inhibitor Z-VAD-FMK [dk.promega.com]

- 2. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. invivogen.com [invivogen.com]

- 5. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clinicsinoncology.com [clinicsinoncology.com]

- 8. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 11. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. cancer-research-network.com [cancer-research-network.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Z-Vrpr-fmk: A Technical Guide to its Early-Stage Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Vrpr-fmk is a potent, irreversible, and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3][4] As a tetrapeptide-based compound, this compound has emerged as a critical tool in early-stage research for dissecting the intricate signaling pathways governed by MALT1. Its primary mechanism of action involves the covalent modification of the active site cysteine residue within the MALT1 paracaspase domain, effectively abrogating its proteolytic activity.[5] This inhibitory action has profound implications for cellular processes reliant on MALT1, most notably the NF-κB signaling cascade.[1][6][7] This technical guide provides an in-depth overview of the early-stage research applications of this compound, with a focus on its use in oncology, immunology, and virology.

Core Mechanism of Action: Inhibition of MALT1-Mediated Signaling

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is pivotal for NF-κB activation downstream of antigen receptors in lymphocytes.[8][9] Upon activation, MALT1 functions as a protease, cleaving several substrates to fine-tune the NF-κB response. This compound's irreversible inhibition of MALT1's proteolytic function blocks these downstream events, making it an invaluable tool for studying the physiological and pathological roles of this pathway.

MALT1 Signaling Pathway Inhibition by this compound

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

| Parameter | Value | Assay System | Reference |

| IC50 | 0.011 µM | Fluorogenic MALT1 Assay | [4] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Cancer Type | Parameter | Value | Assay | Reference |

| OCI-Ly3 | Diffuse Large B-cell Lymphoma (ABC-DLBCL) | GI50 | 8.22 µM | CellTiter-Glo | [1] |

| HBL-1 | Diffuse Large B-cell Lymphoma (ABC-DLBCL) | Effective Concentration | 50 µM | Inhibition of NF-κB signaling | [1] |

| TMD8 | Diffuse Large B-cell Lymphoma (ABC-DLBCL) | Effective Concentration | 50 µM | Inhibition of proliferation | [1] |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma (ABC-DLBCL) | Effective Concentration | 50 µM | Inhibition of proliferation | [1] |

| B-ALL primary cells | B-cell Acute Lymphoblastic Leukemia | Effective Concentration | 50 µM | Reduction in viability (MTS assay) | [10][11] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Animal Model | Cancer Type | Dosage and Administration | Observed Effects | Reference |

| Nude mice with OCI-LY10 xenografts | Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 37.5 µM, injected every other day | Slower tumor growth, increased mouse weight compared to control | [6] |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols involving this compound.

Fluorogenic MALT1 Cleavage Assay

This assay directly measures the enzymatic activity of MALT1.

-

Cell Stimulation: Jurkat T-cells (2.5 x 10^6) are stimulated with PMA/Ionomycin or anti-CD3/CD28 for 30 minutes to activate MALT1. For negative controls, cells are pre-incubated with this compound (50 µM) for 3-6 hours prior to stimulation.[12]

-

Cell Lysis: Cells are lysed in a suitable buffer, and the lysate is cleared by centrifugation.[12]

-

Immunoprecipitation: MALT1 is immunoprecipitated from the cell lysate using a specific antibody.[12]

-

Cleavage Reaction: The immunoprecipitated MALT1 is incubated with a fluorogenic substrate peptide.[12]

-

Fluorescence Measurement: The release of the fluorescent group is measured over time at an excitation of 360 nm and an emission of 460 nm. A control reaction with 5 nM this compound is included to assess specificity.[12]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.

-

Cell Plating: OCI-LY10 cells are seeded in a 96-well plate at a concentration of approximately 1.25 x 10^5 cells/mL.[6]

-

Treatment: Cells are treated with 75 µM this compound for various time points (e.g., 6, 12, 24, 36, and 48 hours).[6]

-

MTT Addition: 10 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[6]

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[6]

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 600 nm) using a microplate reader.[6]

Western Blot Analysis for MALT1 Pathway Components

This technique is used to detect changes in the protein levels and cleavage of MALT1 signaling pathway components.

-

Protein Extraction: Total protein is extracted from cells or tumor tissues using RIPA buffer.[6]

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.[6]

-

SDS-PAGE and Transfer: 80 µg of total protein per sample is separated by SDS-PAGE and transferred to a PVDF membrane.[6]

-

Blocking: The membrane is blocked with 5% skimmed milk powder for 1 hour at room temperature.[6]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against MALT1 (1:1000), A20 (TNFAIP3, 1:500), MMP9 (1:1000), MMP2 (1:1000), and β-actin (1:3000) as a loading control.[6]

-

Secondary Antibody Incubation: The membrane is incubated with a corresponding HRP-conjugated secondary antibody (1:3000) for 1 hour at room temperature.[6]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) system.[6]

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | NF-kappaB inhibitor | Hello Bio [hellobio.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MALT1 - Wikipedia [en.wikipedia.org]

- 10. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]

- 11. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Z-VAD-FMK in In Vivo Mouse Models of Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-Methyl]-Fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1] Caspases, a family of cysteine proteases, are central regulators of apoptosis (programmed cell death). In the context of lymphoma research, Z-VAD-FMK serves as a critical tool to investigate the role of caspase-dependent apoptosis in tumor progression, and response to therapeutic agents. By blocking the catalytic site of caspases, Z-VAD-FMK allows for the elucidation of caspase-independent cell death mechanisms and the exploration of novel therapeutic strategies that bypass traditional apoptotic pathways.

These application notes provide an overview of the use of Z-VAD-FMK in lymphoma research, with a focus on its application in in vivo mouse models as a tool to study apoptotic pathways rather than as a direct therapeutic agent.

Mechanism of Action

Z-VAD-FMK inhibits caspases by irreversibly binding to their catalytic site.[1] This broad-spectrum inhibition affects both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), thereby blocking the downstream signaling cascade that leads to the morphological and biochemical hallmarks of apoptosis.

Applications in Lymphoma Research

While not typically used as a standalone treatment, Z-VAD-FMK is invaluable for:

-

Investigating Mechanisms of Drug Resistance: Determining if resistance to a novel therapeutic is due to defects in the caspase-dependent apoptotic pathway.

-

Elucidating Cell Death Pathways: Differentiating between apoptosis, necrosis, and other forms of programmed cell death induced by anti-lymphoma agents.

-

Studying Combination Therapies: Assessing whether inhibiting apoptosis can enhance the efficacy of other treatments, such as immunotherapy or oncolytic viruses. For instance, in a study involving a human B-cell lymphoma cell line (Ramos), a combination of an anti-CD20 antibody and an anti-CD19 immunotoxin showed a greater therapeutic effect in vivo in a SCID mouse model of disseminated lymphoma.[2] Z-VAD-FMK was utilized in the in vitro portion of this research to analyze the apoptotic mechanisms.[2]

Quantitative Data from In Vitro Lymphoma Studies

The primary use of Z-VAD-FMK in lymphoma research has been to probe the mechanisms of cell death in vitro. No significant in vivo monotherapy efficacy data for lymphoma models is currently available.

| Cell Line | Treatment | Z-VAD-FMK Concentration | Effect on Apoptosis/Viability | Reference |

| Ramos (human B-cell lymphoma) | Anti-CD20 antibody (Rituximab) + Anti-CD19 immunotoxin (BU12-Saporin) | 50 µM | Partially blocked the appearance of early apoptotic cells and significantly increased cell viability. | [2] |

| BL41 (Burkitt's lymphoma) | Cross-linked anti-Ig antibody | Not specified | Used to demonstrate a caspase-8 dependent apoptotic pathway. | [3] |

| Primary Effusion Lymphoma (PEL) cells (JSC-1) | 1,25(OH)2 D3 | 20 µM | Significantly reduced apoptosis induced by 1,25(OH)2 D3. | [4] |

Experimental Protocols

In Vivo Protocol for Studying the Role of Caspases in a Lymphoma Xenograft Model

This protocol is a general guideline for using Z-VAD-FMK as a pharmacological tool in a subcutaneous lymphoma xenograft mouse model. Note: This protocol is for investigational purposes to understand the role of caspases, not as a therapeutic intervention.

1. Animal Model

-

Species: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are required for xenograft models of human lymphoma.

-

Cell Line: Choose a lymphoma cell line of interest (e.g., Ramos for Burkitt's lymphoma, SU-DHL-4 for diffuse large B-cell lymphoma).

-

Tumor Implantation:

-

Culture lymphoma cells to a sufficient number.

-

Resuspend cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to promote tumor formation.

-

Inject 1-10 x 10^6 cells subcutaneously into the flank of each mouse.

-

Monitor mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

-

2. Z-VAD-FMK Preparation and Administration

-

Reconstitution: Z-VAD-FMK is typically supplied as a powder. Reconstitute in sterile DMSO to create a stock solution (e.g., 20 mM).

-

Working Solution: For in vivo administration, the DMSO stock solution must be diluted in a sterile, biocompatible vehicle such as saline or PBS. The final concentration of DMSO should be minimized (ideally <5%) to avoid toxicity.

-

Dosage: Based on studies in other mouse models, a dosage of 10 mg/kg body weight is a common starting point.[5] Dosages in a mouse model of endotoxic shock ranged from 5 to 20 mg/kg.[6] A dose-response study may be necessary.

-

Administration: Intraperitoneal (i.p.) injection is a common route of administration for Z-VAD-FMK in mice.[5][6]

3. Experimental Design

-

Groups:

-

Vehicle control (e.g., saline with the same percentage of DMSO as the treatment group)

-

Z-VAD-FMK alone

-

Therapeutic agent of interest

-

Therapeutic agent of interest + Z-VAD-FMK

-

-

Treatment Schedule: Administer Z-VAD-FMK shortly before (e.g., 1-2 hours) the therapeutic agent to ensure caspase inhibition at the time of drug action. The frequency of administration will depend on the experimental design and the half-life of the therapeutic agent. Daily or every-other-day administration is common.

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor body weight and overall animal health.

-

At the end of the study, euthanize mice and excise tumors for further analysis.

-

4. Endpoint Analysis

-

Tumor Growth Inhibition: Compare tumor growth curves between the different treatment groups.

-

Histology and Immunohistochemistry:

-

H&E Staining: To observe tumor morphology and necrosis.

-

TUNEL Staining: To detect DNA fragmentation associated with apoptosis.

-

Cleaved Caspase-3 Staining: To confirm the inhibition of caspase activity by Z-VAD-FMK.

-

-

Western Blot Analysis: Prepare protein lysates from tumor tissue to analyze the expression of apoptotic and cell survival proteins.

Concluding Remarks

Z-VAD-FMK is a fundamental research tool for dissecting the intricate signaling pathways of cell death in lymphoma. While its direct therapeutic application in lymphoma is not established, its use in preclinical in vivo models is crucial for understanding the mechanisms of action of novel anti-cancer drugs and for designing more effective combination therapies. Researchers should carefully consider the experimental design and endpoints to effectively utilize Z-VAD-FMK to answer specific questions about the role of caspases in lymphoma biology and treatment response.

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Cell Viability Following Z-VAD-FMK Treatment

Abstract

This document provides detailed protocols for researchers, scientists, and drug development professionals on the use of Z-VAD-FMK, a pan-caspase inhibitor, in cell viability and apoptosis assays. We outline the mechanism of action of Z-VAD-FMK and provide step-by-step instructions for its application in conjunction with common cell viability assays, such as the MTT assay and Annexin V/Propidium Iodide (PI) staining. Furthermore, we present sample data and visualizations to aid in experimental design and data interpretation.

Introduction

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and development. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key family of proteases that execute the apoptotic program are caspases. Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor that is widely used as a tool to study the role of caspases in apoptosis.[1][2][3][4] By binding to the catalytic site of caspases, Z-VAD-FMK effectively blocks the apoptotic signaling cascade.[1][3]

These application notes describe the use of Z-VAD-FMK to prevent apoptosis and rescue cell viability in the presence of an apoptosis-inducing agent. We provide protocols for two standard assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and Annexin V/PI staining followed by flow cytometry, which distinguishes between viable, apoptotic, and necrotic cells.[5][6][7]

Mechanism of Action of Z-VAD-FMK

Z-VAD-FMK acts as a broad-spectrum inhibitor of caspases, a family of cysteine proteases central to the apoptotic process.[1] Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Z-VAD-FMK irreversibly binds to the active site of caspases, thereby preventing the cleavage of their substrates and halting the apoptotic cascade.[1][3][8]

Data Presentation

The following tables summarize hypothetical quantitative data from experiments assessing the effect of Z-VAD-FMK on cell viability in the presence of an apoptosis-inducing agent (e.g., Etoposide).

Table 1: MTT Assay Results

| Treatment Group | Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Viability |

| Untreated Control | - | 1.25 | 0.08 | 100% |

| Etoposide | 50 µM | 0.63 | 0.05 | 50.4% |

| Z-VAD-FMK | 50 µM | 1.22 | 0.07 | 97.6% |

| Etoposide + Z-VAD-FMK | 50 µM + 50 µM | 1.05 | 0.06 | 84.0% |

Table 2: Annexin V/PI Flow Cytometry Results

| Treatment Group | Concentration | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |

| Untreated Control | - | 95.2% | 2.5% | 2.3% |

| Etoposide | 50 µM | 48.7% | 35.1% | 16.2% |

| Z-VAD-FMK | 50 µM | 94.5% | 3.1% | 2.4% |

| Etoposide + Z-VAD-FMK | 50 µM + 50 µM | 82.3% | 10.4% | 7.3% |

Experimental Workflow

The general workflow for assessing the effect of Z-VAD-FMK on cell viability involves cell seeding, treatment with the inhibitor and an apoptosis inducer, and subsequent analysis using a chosen cell viability assay.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

Z-VAD-FMK (stock solution in DMSO, e.g., 20 mM)[3]

-

Apoptosis-inducing agent (e.g., Etoposide)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[10]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C, 5% CO₂ for 24 hours.

-

Z-VAD-FMK Pre-treatment: Prepare working solutions of Z-VAD-FMK in complete medium. A typical final concentration is 20-50 µM.[8][12] Pre-treat the cells by adding the Z-VAD-FMK solution and incubate for 1 hour at 37°C.

-

Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., Etoposide at a final concentration of 50 µM) to the appropriate wells. Include wells for untreated control, inducer only, and Z-VAD-FMK only.

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11][13]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[10]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

This assay uses Annexin V, which binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent nucleic acid stain that cannot penetrate live or early apoptotic cells.[5][6][7]

Materials:

-

Cells of interest

-

6-well tissue culture plates

-

Z-VAD-FMK

-

Apoptosis-inducing agent

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Z-VAD-FMK and the apoptosis-inducing agent as described in steps 1-4 of the MTT protocol.

-

Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[14]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[6]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]

Conclusion

Z-VAD-FMK is an invaluable tool for studying apoptosis and its inhibition. The protocols provided herein offer robust methods for assessing the protective effects of Z-VAD-FMK against apoptosis-induced cell death. Proper experimental design, including appropriate controls, is crucial for accurate data interpretation. These application notes serve as a comprehensive guide for researchers utilizing Z-VAD-FMK in cell viability studies.

References

- 1. invivogen.com [invivogen.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Preparing Z-VAD-FMK Stock Solutions for Apoptosis Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and use of Z-VAD-FMK stock solutions in research settings. Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely used to study the roles of caspases in apoptosis and other cellular processes.[1][2][3][4][5]

Introduction to Z-VAD-FMK

Z-VAD-FMK is a synthetic peptide that acts as a broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis.[1][3] It functions by irreversibly binding to the catalytic site of caspases, thereby blocking their activity and inhibiting programmed cell death.[1][2][5] The fluoromethylketone (FMK) moiety forms a covalent bond with the active site cysteine of the caspase. The O-methylation of the aspartic acid residue enhances its stability and cell permeability.[4][5] This makes Z-VAD-FMK an invaluable tool for investigating the molecular mechanisms of apoptosis and for screening potential anti-apoptotic drugs.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Z-VAD-FMK is presented in the table below.

| Property | Value | References |

| Full Name | Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]- fluoromethylketone | [1][4][5] |

| Synonyms | Z-VAD(OMe)-FMK, Z-Val-Ala-Asp(OMe)-FMK | [1][6] |

| Molecular Formula | C₂₂H₃₀FN₃O₇ | [1][2] |

| Molecular Weight | 467.5 g/mol | [1][2] |

| Appearance | Lyophilized powder or translucent film | [1][2] |

| Purity | Typically >90-99% by HPLC | [1][2][7] |

Solubility and Stability

Proper dissolution and storage are critical for maintaining the activity of Z-VAD-FMK.

| Parameter | Recommendation | References |

| Recommended Solvent | High-purity (>99.9%) Dimethyl Sulfoxide (DMSO) | [1][7][8] |

| Solubility in DMSO | ≥ 10 mg/mL (≥ 20 mM) | [1][9] |

| Lyophilized Storage | -20°C, desiccated. Stable for up to 1 year or more. | [7] |

| Stock Solution Storage | Aliquot and store at -20°C. Stable for up to 6-8 months. Avoid repeated freeze-thaw cycles. | [1][4][7][10] |

Experimental Protocols

Preparation of a 10 mM Z-VAD-FMK Stock Solution

This protocol describes the preparation of a 10 mM stock solution from 1 mg of lyophilized Z-VAD-FMK.

Materials:

-

Z-VAD-FMK (1 mg)

-

High-purity (>99.9%) DMSO

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the vial of lyophilized Z-VAD-FMK to equilibrate to room temperature before opening to prevent condensation.[7]

-

To prepare a 10 mM stock solution from 1 mg of Z-VAD-FMK (MW: 467.5 g/mol ), add 213.9 µL of high-purity DMSO to the vial.[10][11][12]

-

Vortex gently until the powder is completely dissolved. The solution should be clear.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4][10]

Calculation for Volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L)) Volume (µL) = (0.001 g / (467.5 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 213.9 µL

Recommended Stock Solution Concentrations

The optimal stock concentration may vary depending on experimental needs. The following table provides volumes of DMSO to add for common stock concentrations.

| Desired Stock Concentration | Volume of DMSO to Add to 1 mg Z-VAD-FMK |

| 20 mM | 107 µL[7] |

| 10 mM | 214 µL[7][10][12] |

| 5 mM | 428 µL[7] |

| 2 mM | 1069.5 µL |

Application in Cell Culture

Z-VAD-FMK is used to inhibit apoptosis in cell culture experiments. The working concentration can vary depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment.

| Parameter | Recommendation | References |

| Typical Working Concentration | 10 µM - 100 µM | [1][4][8] |

| Final DMSO Concentration | Should not exceed 0.2% (v/v) in the final culture medium to avoid cellular toxicity. | [7][10][12] |

| Treatment Timing | Z-VAD-FMK should be added at the same time as or prior to the apoptotic stimulus for effective inhibition. | [4][5] |

Example Dilution for a 20 µM Working Concentration: To achieve a final concentration of 20 µM in 1 mL of cell culture medium using a 10 mM stock solution:

-

Calculate the required volume of the stock solution: (10 mM) * V₁ = (0.020 mM) * (1000 µL) V₁ = 2 µL

-

Add 2 µL of the 10 mM Z-VAD-FMK stock solution to 998 µL of cell culture medium.

Mechanism of Action and Experimental Workflow

Inhibition of Apoptosis Signaling Pathway

Z-VAD-FMK acts on the caspase cascade, which is a central component of the apoptotic signaling pathway. The diagram below illustrates the points of inhibition by Z-VAD-FMK.

Caption: Z-VAD-FMK inhibits both extrinsic and intrinsic apoptotic pathways by targeting initiator and executioner caspases.

Experimental Workflow for Preparing and Using Z-VAD-FMK Stock Solution

The following diagram outlines the general workflow from receiving the lyophilized compound to its application in cell culture experiments.

References

- 1. invivogen.com [invivogen.com]

- 2. ubpbio.com [ubpbio.com]

- 3. m.youtube.com [m.youtube.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. kamiyabiomedical.com [kamiyabiomedical.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Z-VAD-FMK | CAS 187389-52-2 | Pan-specific caspase inhibitor [stressmarq.com]

- 10. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]

- 11. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]

- 12. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]

Z-VAD-FMK TFA Salt vs. Free Form: Application Notes and Protocols for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the pan-caspase inhibitor, Z-VAD-FMK, in its trifluoroacetate (TFA) salt and free form. These guidelines are intended to assist researchers in making informed decisions for their experimental designs, particularly in the fields of apoptosis, inflammation, and drug development.

Introduction to Z-VAD-FMK

Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It functions by binding to the catalytic site of most caspases, thereby blocking the downstream signaling cascades of apoptosis.[1][2][3] Due to its broad-spectrum activity, Z-VAD-FMK is a widely used tool to study the role of caspases in various cellular processes.

Z-VAD-FMK is commonly available as a TFA salt or in its free form. The choice between these two forms can have significant implications for experimental outcomes due to potential differences in their physicochemical properties and biological effects.

Z-VAD-FMK: TFA Salt vs. Free Form

Trifluoroacetate (TFA) Salt:

TFA is frequently used during the synthesis and purification of peptides and other molecules, leading to the formation of TFA salts.[4] While often used in initial research phases, the presence of the TFA counter-ion can introduce variability.

-

Potential for Biological Interference: Residual TFA has been reported to affect cell growth, with some studies showing inhibitory effects at nanomolar concentrations and others demonstrating growth promotion at higher doses.[4] It has also been suggested that TFA can trifluoroacetylate proteins and phospholipids, potentially leading to an immune response in vivo.[4]

-

Physicochemical Properties: TFA salts can sometimes result in a "fluffy" lyophilized cake, which may be more difficult to handle and weigh accurately. The presence of the TFA counter-ion can also influence the secondary structure of peptides.[4]

Free Form (or alternative salt forms like acetate or HCl):

The free form or alternative, more biologically compatible salt forms are often preferred for in vivo studies and for applications where high reproducibility is critical.

-

Reduced Biological Interference: Using the free form or an acetate/HCl salt minimizes the risk of off-target effects associated with the TFA counter-ion. Acetate, in particular, is generally considered more biocompatible.[5]

-

Improved Physicochemical Properties: Acetate salts of peptides often yield a better-quality lyophilized product.

Recommendation: For sensitive cell-based assays and all in vivo experiments, the use of the free form or a non-TFA salt of Z-VAD-FMK is recommended to avoid potential artifacts. For routine in vitro screening, the TFA salt may be acceptable, but researchers should be aware of its potential to influence results.

Quantitative Data Summary

Due to the lack of direct comparative studies, this table summarizes general specifications for Z-VAD-FMK, which are largely consistent across suppliers for both forms.

| Property | Specification | Source |

| Molecular Weight | 467.5 g/mol (Free Form) | [1] |

| Purity | ≥95% (HPLC) | [1] |

| Solubility | Soluble in DMSO (e.g., 10 mg/mL or ~20 mM) | [1] |

| Storage (Lyophilized) | -20°C for long-term storage (stable for at least one year) | [6] |

| Storage (in DMSO) | -20°C (stable for up to 6 months) | [6] |

Signaling Pathway and Experimental Workflow Diagrams

Apoptosis Signaling Pathway and Z-VAD-FMK Inhibition

Caption: Z-VAD-FMK inhibits both extrinsic and intrinsic apoptosis pathways.

Experimental Workflow for Assessing Z-VAD-FMK Efficacy

Caption: Workflow for evaluating Z-VAD-FMK's anti-apoptotic effect.

Experimental Protocols

Reconstitution of Z-VAD-FMK

Materials:

-

Z-VAD-FMK (TFA salt or free form), lyophilized powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

Protocol:

-

Bring the vial of lyophilized Z-VAD-FMK to room temperature before opening to prevent condensation.

-

To prepare a 20 mM stock solution, add the appropriate volume of DMSO to the vial. For 1 mg of Z-VAD-FMK (MW: 467.5 g/mol ), add 107 µL of DMSO.[6]

-

Vortex briefly to ensure the powder is fully dissolved. The solution should be clear.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months.[6]

In Vitro Caspase Inhibition Assay

This protocol provides a general guideline for assessing the efficacy of Z-VAD-FMK in inhibiting apoptosis in a cell culture model.

Materials:

-

Cells of interest (e.g., Jurkat, HeLa)

-

Complete cell culture medium

-

Z-VAD-FMK stock solution (20 mM in DMSO)

-

Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide, Caspase-Glo® 3/7 Assay)

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth during the experiment.

-

Pre-treatment: The following day, pre-treat the cells with the desired final concentration of Z-VAD-FMK (typically 20-50 µM) by diluting the stock solution directly into the culture medium.[7][8] Include a vehicle control (DMSO) at the same final concentration (typically ≤0.1%). Incubate for 1-2 hours.

-

Apoptosis Induction: Add the apoptosis-inducing agent to the wells, except for the negative control wells.

-

Incubation: Incubate the plate for a time period known to be effective for the chosen inducer and cell line (e.g., 4-24 hours).

-

Apoptosis Assay: At the end of the incubation period, assess apoptosis using a chosen method according to the manufacturer's instructions.

-

For Annexin V/PI staining:

-

Harvest the cells (including any floating cells).

-

Wash with cold PBS.

-

Resuspend in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide.

-

Incubate in the dark for 15 minutes.

-

Analyze by flow cytometry.

-

-

For Caspase-Glo® 3/7 Assay:

-

Equilibrate the plate to room temperature.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Mix by orbital shaking.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence using a plate reader.

-

-

-

Data Analysis: Quantify the percentage of apoptotic cells or the level of caspase activity. Compare the results from the Z-VAD-FMK treated groups to the apoptosis-induced control and the vehicle control.

Western Blot for Caspase Cleavage

This protocol can be used to visualize the inhibition of caspase cleavage by Z-VAD-FMK.

Materials:

-

Cell lysates from the in vitro caspase inhibition experiment

-

Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Lyse the cells from the experimental plate on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for a decrease in the cleaved caspase fragment in the Z-VAD-FMK treated samples.

Conclusion

The choice between the TFA salt and the free form of Z-VAD-FMK is an important consideration in experimental design. While the TFA salt is widely used, its potential for off-target effects, particularly in sensitive cellular and in vivo models, warrants caution. For experiments demanding high fidelity and reproducibility, the use of the free form or an alternative salt is advisable. The provided protocols offer a starting point for the effective use of Z-VAD-FMK in studying caspase-mediated cellular processes. Researchers should always optimize concentrations and incubation times for their specific experimental systems.

References

- 1. invivogen.com [invivogen.com]

- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 3. apexbt.com [apexbt.com]

- 4. genscript.com [genscript.com]

- 5. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Long-Term Storage and Stability of Z-Vrpr-fmk Solutions

For Researchers, Scientists, and Drug Development Professionals